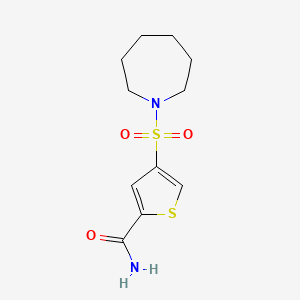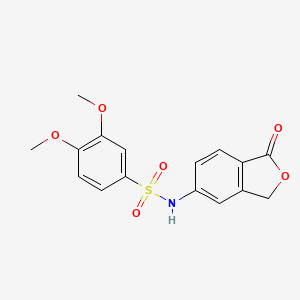
4-(1-azepanylsulfonyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-azepanylsulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C11H16N2O3S2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.06023472 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophilic Intramolecular Cyclization
Intramolecular cyclization of unsaturated compounds, such as 4-aryl-N-(thiophen-3-yl)but-3-enamides, has been explored for synthesizing complex molecular structures. These reactions, when induced by polyphosphoric acid and chlorosulfanylarenes, lead to the formation of tetrahydrothieno[3,2-b]azepin-5-ones and pyrrolidin-2-ones. This research indicates the utility of related compounds in synthesizing heterocyclic structures, which are significant in drug development and materials science (Danilyuk et al., 2016).
Dearomatising Rearrangements
Lithiated thiophenecarboxamides exhibit dearomatising cyclisation, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This showcases the potential of thiophene derivatives in synthetic organic chemistry for generating complex structures from simpler precursors (Clayden et al., 2004).
Photoresponsive Molecular Imprinting
Research on photoresponsive molecularly imprinted hydrogels explores the use of functional monomers, such as those containing thiophene units, for the selective uptake and release of pharmaceuticals in aqueous media. This indicates the potential application of related compounds in developing smart drug delivery systems (Gong et al., 2008).
Synthesis of Heterocyclic Compounds
The synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives demonstrates the versatility of thiophene and similar compounds in creating a wide array of heterocyclic structures, which have extensive applications in pharmaceuticals and agrochemicals (Shaabani et al., 2008).
Fluorescent Labeling
The use of thiophene derivatives in fluorescent labeling showcases their application in bioimaging and diagnostics. The development of well-defined polymers with thiophene units that can be labeled with fluorescent dyes underlines the importance of such compounds in materials science and biomedical engineering (Scales et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c12-11(14)10-7-9(8-17-10)18(15,16)13-5-3-1-2-4-6-13/h7-8H,1-6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURRSQJRILPGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)
![5-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5512186.png)
![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)
![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)


![(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512222.png)

![6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)
![8-fluoro-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512241.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5512250.png)
![N-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5512256.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)
